molecular formula C21H18O5S B4581192 4-(phenylsulfonyl)benzyl 4-methoxybenzoate

4-(phenylsulfonyl)benzyl 4-methoxybenzoate

Cat. No. B4581192
M. Wt: 382.4 g/mol
InChI Key: JYEINGVHJHCHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" often involves multi-step chemical reactions with specific reagents and conditions tailored to introduce or modify functional groups like sulfonyl, methoxy, and benzoate moieties. For instance, a related synthesis involves the methylation of benzoic acid derivatives to introduce methoxy groups, followed by reactions that attach sulfonyl functionalities under controlled conditions (Wang Yu, 2008).

Molecular Structure Analysis

Crystal structure analysis, such as X-ray diffraction, provides detailed insights into the molecular geometry, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. For compounds with sulfonyl and benzoate groups, studies have shown specific arrangements and interactions at the molecular level, highlighting the planarity or non-planarity of certain rings and the presence of hydrogen bonding or other intermolecular interactions (B. Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical behavior of "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" can be influenced by its functional groups, making it a versatile reactant or intermediate in organic synthesis. For instance, sulfonyl groups can participate in sulfoesterification reactions, while methoxy groups affect the electron density on aromatic rings, influencing electrophilic aromatic substitution reactions (Zhen Li et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of sulfonyl and methoxy groups can significantly affect these properties by altering intermolecular forces and the molecule's polarity. For example, modifications in the electronic environment of benzoic acid-functionalized compounds can impact their solubility and interaction with solvents or other molecules (Baojiao Gao et al., 2015).

Chemical Properties Analysis

The reactivity of "4-(phenylsulfonyl)benzyl 4-methoxybenzoate" towards different chemical reagents, including bases, acids, nucleophiles, and electrophiles, is a crucial aspect of its chemical properties. Studies involving similar compounds have explored their potential as intermediates in the synthesis of complex molecules, highlighting the role of sulfonyl and methoxy groups in determining their chemical behavior and stability (D. Elhamifar et al., 2018).

Scientific Research Applications

Photoluminescence Properties Enhancement

Research on the photoluminescence properties of complexes, specifically those involving Eu(III) ions, demonstrates how substituents on the aromatic ring, such as methoxy groups, can significantly impact the luminescence properties of these complexes. The electron-donating substituents, through a p-π conjugative effect, can lower the triplet state energy levels of the bonded ligand, enhancing the fluorescence emission intensities of the complexes (Gao, Chen, & Chen, 2015).

Environmental Remediation

Studies on the transformation mechanism of UV-filters like benzophenone-4 in water treatment processes reveal that free chlorine-promoted disinfection can lead to the formation of various products through chlorine substitution, oxidation, and other pathways. This research is crucial for understanding how water treatment processes can be optimized to mitigate environmental contamination (Xiao, Wei, Yin, Wei, & Du, 2013).

Synthetic Chemistry Advancements

In synthetic chemistry, the compound serves as a precursor or intermediate in the synthesis of various sulfonamides and sulfonated polymers. For instance, a study on the facile synthesis of sulfenyl-substituted isocoumarins and heterocycle-fused pyrones demonstrates the utility of related compounds in creating complex chemical structures through regioselective annulation processes (Li, Hong, Weng, & Zhou, 2012).

Proton Exchange Membranes Development

The synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membrane applications highlight the role of sulfonated aromatic compounds in developing materials with excellent thermal stability, low water uptake, and high proton conductivity. These materials are promising for fuel cell applications, showcasing the potential of sulfonated aromatic compounds in renewable energy technologies (Liu, Li, Zhang, Li, Cao, & Jian, 2014).

properties

IUPAC Name

[4-(benzenesulfonyl)phenyl]methyl 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5S/c1-25-18-11-9-17(10-12-18)21(22)26-15-16-7-13-20(14-8-16)27(23,24)19-5-3-2-4-6-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEINGVHJHCHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylsulfonyl)benzyl 4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
4-(phenylsulfonyl)benzyl 4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
4-(phenylsulfonyl)benzyl 4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.